molecular formula C26H34N2O4 B13846688 L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI)

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI)

Cat. No.: B13846688
M. Wt: 438.6 g/mol
InChI Key: ABYPHTHVGDXHDS-MXXWWZHRSA-N
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Description

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI) is a compound derived from L-phenylalanine, an essential amino acid that serves as a building block for proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester typically involves the esterification of L-phenylalanine with 1,4-cyclohexanediylbis(methylene) alcohol. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to achieve high yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and antioxidant properties.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • L-Phenylalanine methyl ester
  • L-Phenylalanine ethyl ester
  • L-Phenylalanine benzyl ester

Comparison: L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester is unique due to its specific ester linkage with 1,4-cyclohexanediylbis(methylene) alcohol, which imparts distinct chemical and physical properties. Compared to other esters of L-phenylalanine, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Biological Activity

L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester (9CI), is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₂₆H₃₄N₂O₄
  • Molecular Weight : 438.56 g/mol
  • CAS Number : 205654-87-1

The biological activity of L-Phenylalanine, 1,4-cyclohexanediylbis(methylene) ester is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways such as:

  • Signal Transduction : Influencing cellular communication and response.
  • Gene Expression : Affecting the transcription of genes involved in metabolic processes.
  • Metabolic Regulation : Modulating metabolic pathways that can lead to therapeutic effects.

Cytotoxicity

Research has indicated that derivatives of L-phenylalanine exhibit significant cytotoxic activity against various tumor cell lines. For instance, metabolites derived from L-phenylalanine methyl ester have shown enhanced cytotoxic effects compared to their parent compounds in vitro studies involving suspended and solid tumor cells .

Anti-inflammatory Effects

L-Phenylalanine and its derivatives have been investigated for their anti-inflammatory properties. Studies demonstrate that these compounds can reduce inflammation in animal models, showcasing their potential as therapeutic agents in conditions characterized by excessive inflammation .

Hypolipidemic Activity

In vivo studies have evaluated the hypolipidemic effects of L-phenylalanine derivatives. While some metabolites showed moderate activity, the parent compound demonstrated more consistent hypolipidemic effects across various dosages in experimental models .

Case Studies

  • Cytotoxicity Against Tumor Cells
    • A study assessed the cytotoxic effects of L-phenylalanine derivatives on human cancer cell lines. Results indicated that certain metabolites exhibited improved efficacy compared to the parent compound, highlighting their potential for cancer therapy .
  • Inflammation Reduction in Animal Models
    • In experiments involving CF(1) male mice, researchers observed that treatment with L-phenylalanine derivatives significantly reduced footpad inflammation induced by lipopolysaccharides (LPS), suggesting a role in managing inflammatory responses .

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicityEnhanced activity against tumor cells
Anti-inflammatoryReduction of inflammation in mice
HypolipidemicModerate activity observed

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

[4-[[(2S)-2-amino-3-phenylpropanoyl]oxymethyl]cyclohexyl]methyl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C26H34N2O4/c27-23(15-19-7-3-1-4-8-19)25(29)31-17-21-11-13-22(14-12-21)18-32-26(30)24(28)16-20-9-5-2-6-10-20/h1-10,21-24H,11-18,27-28H2/t21?,22?,23-,24-/m0/s1

InChI Key

ABYPHTHVGDXHDS-MXXWWZHRSA-N

Isomeric SMILES

C1CC(CCC1COC(=O)[C@H](CC2=CC=CC=C2)N)COC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

C1CC(CCC1COC(=O)C(CC2=CC=CC=C2)N)COC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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